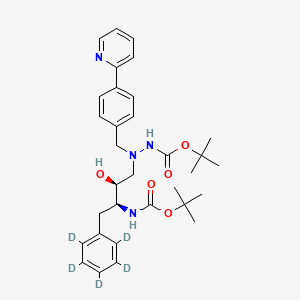
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, also known as this compound, is a useful research compound. Its molecular formula is C32H42N4O5 and its molecular weight is 567.742. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV. This compound serves as an important intermediate in the synthesis of various peptide analogs and has been studied for its biological activity, particularly in the context of antiviral efficacy and pharmacological properties.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1217665-60-5
- Molecular Formula : C32H37D5N4O5
- Molecular Weight : 567.73 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including tert-butyl carbamates and a pyridine moiety, which contribute to its biological properties.
Antiviral Properties
This compound exhibits significant antiviral activity against HIV. Studies indicate that compounds derived from Atazanavir can inhibit viral replication by targeting the HIV protease enzyme. The presence of the methoxycarbonyl and tert-leucine moieties enhances the binding affinity to the active site of the protease, thereby increasing the efficacy of the compound.
The mechanism by which this compound exerts its antiviral effects involves:
- Protease Inhibition : The compound binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation.
- Disruption of Viral Replication Cycle : By inhibiting protease activity, this compound effectively halts the replication cycle of HIV, leading to reduced viral load in infected individuals.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity and pharmacokinetics of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed IC50 values in the nanomolar range against HIV-1 strains, indicating potent antiviral activity (Jadhav et al., 1997) .
- Another research highlighted its effectiveness in inhibiting viral replication in cell cultures, supporting its potential as a therapeutic agent (Bold et al., 1998) .
-
Pharmacokinetic Profiles :
- Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within several hours post-administration.
- The half-life of this compound is comparable to that of other antiretrovirals, suggesting a suitable dosing regimen for clinical use.
Data Table: Summary of Biological Activity
| Study Reference | Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Jadhav et al., 1997 | Antiviral against HIV-1 | 25 | Protease inhibition |
| Bold et al., 1998 | Inhibition of viral replication | 30 | Disruption of replication cycle |
属性
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














